molecular formula C18H17ClN2S B14865533 6-Chloro-4-(piperidin-1-yl)-2-(thiophen-3-yl)quinoline

6-Chloro-4-(piperidin-1-yl)-2-(thiophen-3-yl)quinoline

Cat. No.: B14865533
M. Wt: 328.9 g/mol
InChI Key: LGCDEWOXXBBDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-(piperidin-1-yl)-2-(thiophen-3-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(piperidin-1-yl)-2-(thiophen-3-yl)quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Ring: This step might involve nucleophilic substitution reactions where piperidine is introduced to the quinoline core.

    Incorporation of the Thiophene Ring: This can be achieved through cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions might target the quinoline ring or the thiophene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorine-substituted position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups to the quinoline core.

Scientific Research Applications

6-Chloro-4-(piperidin-1-yl)-2-(thiophen-3-yl)quinoline may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The piperidine and thiophene moieties might also contribute to the compound’s activity by enhancing its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activity.

    Thiophene-Quinoline Hybrids: Compounds combining thiophene and quinoline moieties, explored for their diverse biological activities.

Uniqueness

6-Chloro-4-(piperidin-1-yl)-2-(thiophen-3-yl)quinoline is unique due to the specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C18H17ClN2S

Molecular Weight

328.9 g/mol

IUPAC Name

6-chloro-4-piperidin-1-yl-2-thiophen-3-ylquinoline

InChI

InChI=1S/C18H17ClN2S/c19-14-4-5-16-15(10-14)18(21-7-2-1-3-8-21)11-17(20-16)13-6-9-22-12-13/h4-6,9-12H,1-3,7-8H2

InChI Key

LGCDEWOXXBBDOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CSC=C4

Origin of Product

United States

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